N~4~-(3,5-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper complexes to facilitate the formation of the pyrazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N4-(3,5-Dimethylphenyl)-N6-[(4-chlorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-(3,5-Dimethylphenyl)-N6-[(4-bromophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C26H23FN6 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-N-(3,5-dimethylphenyl)-6-N-[(4-fluorophenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C26H23FN6/c1-17-12-18(2)14-21(13-17)30-24-23-16-29-33(22-6-4-3-5-7-22)25(23)32-26(31-24)28-15-19-8-10-20(27)11-9-19/h3-14,16H,15H2,1-2H3,(H2,28,30,31,32) |
InChI Key |
IIRHSCMZBJBCMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=C(C=C4)F)C5=CC=CC=C5)C |
Origin of Product |
United States |
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